molecular formula C4H11NO B041920 4-Amino-1-butanol CAS No. 13325-10-5

4-Amino-1-butanol

Cat. No.: B041920
CAS No.: 13325-10-5
M. Wt: 89.14 g/mol
InChI Key: BLFRQYKZFKYQLO-UHFFFAOYSA-N
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Description

It is a versatile compound with a molecular formula of C4H11NO and a molar mass of 89.138 g·mol−1 . This compound is known for its hydrophilic nature and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-1-butanol can be synthesized through several methods. One common method involves the reduction of gamma-aminobutyraldehyde using aldehyde reductase . Another method includes the microbiological production from glucose by metabolically engineered Corynebacterium glutamicum . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis involving the reduction of intermediates such as gamma-aminobutyraldehyde. The process may involve the use of solvents like ethanol and reagents such as oxammonium hydrochloride and pyridine . The reaction is typically carried out at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

4-Amino-1-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form gamma-aminobutyric acid (GABA) through the action of aldehyde dehydrogenases .

Reduction: It can be reduced to form gamma-aminobutyraldehyde, which is an intermediate in the synthesis of GABA .

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, leading to the formation of various derivatives .

Common Reagents and Conditions:

    Oxidation: Aldehyde dehydrogenases

    Reduction: Aldehyde reductase

    Substitution: Various nucleophiles and electrophiles

Major Products:

  • Gamma-aminobutyric acid (GABA)
  • Gamma-aminobutyraldehyde
  • Various substituted derivatives

Comparison with Similar Compounds

4-Amino-1-butanol is unique due to its dual functional groups (amino and hydroxyl), which allow it to participate in a variety of chemical reactions. Similar compounds include:

These compounds share some chemical properties but differ significantly in their biological roles and industrial applications.

Properties

IUPAC Name

4-aminobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c5-3-1-2-4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFRQYKZFKYQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158027
Record name 4-Aminobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13325-10-5
Record name 4-Amino-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13325-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobutanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobutanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-butanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Amino-1-butanol?

A1: The molecular formula of this compound is C4H11NO, and its molecular weight is 89.14 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have characterized this compound using various spectroscopic techniques. For example, [] utilized 31P NMR to analyze the phase behavior of unsaturated phosphatidylethanolamine analogues synthesized with this compound. Additionally, [] employed MALDI-TOF/TOF-MS/MS to determine the sequence and structure of poly(ester amide)s synthesized from this compound and sebacic acid.

Q3: How does this compound perform in the formation of polymer multilayers?

A3: Research suggests that this compound can be effectively utilized in the layer-by-layer assembly of thin films. [] employed this compound to functionalize surfaces coated with crosslinked polymer multilayers for the in situ synthesis of oligonucleotide arrays. These films exhibited robustness and withstood multiple chemical processing steps without significant degradation.

Q4: Can this compound be used in organic synthesis?

A4: Yes, this compound serves as a valuable reagent in organic synthesis. For instance, [] employed this compound in the synthesis of leonurine intermediates, specifically N,N'-di(tert-butoxycarbonyl)-guanidinylbutanol. The reaction with N,N'-di(tertbutoxycarbonyl)-S-methylisothiourea, facilitated by Mukaiyama's reagent and triethylamine, yielded the desired intermediate with high purity.

Q5: Have there been any computational studies on this compound?

A5: Yes, researchers have used computational methods to investigate the properties of this compound. [] employed ab initio molecular dynamics simulations to study the transport of CO2 through humidified facilitated transport membranes containing this compound as a carrier molecule. These simulations provided valuable insights into the molecular mechanism of CO2 permeation in such membranes.

Q6: How does the position of the amino group influence the cytotoxicity of amino alcohols?

A6: Research suggests that the position of the amino group does not significantly impact the cytotoxicity of amino alcohols. [] observed similar NI50 values for D-(+)-2-amino-1-propanol, 3-amino-1-propanol, and the L-, D-, or DL- forms of 1-amino-2-propanol, indicating that the position of the amino group had minimal influence on their cytotoxicities.

Q7: Are there any strategies to enhance the bioavailability of this compound-derived compounds?

A7: Yes, researchers have explored strategies to improve the bioavailability of compounds incorporating this compound. [] designed and synthesized albendazole-bile acid derivatives (ABZ-BA), utilizing this compound as a linker, to enhance the bioavailability of albendazole, an anti-parasitic drug. The ABZ-BA exhibited significantly higher bioavailability compared to albendazole alone, attributed to its amorphous state and interaction with bile acid transporters.

Q8: What is known about the cytotoxicity of this compound and related amino alcohols?

A8: Studies have investigated the cytotoxic effects of this compound and other amino alcohols. [] evaluated the cytotoxicity of 12 amino alcohols, including this compound, on rat hepatoma-derived Fa32 cells. They found that the cytotoxicity varied depending on factors such as chain length and the presence of additional functional groups. Their results indicated that most of the tested amino alcohols interacted with glutathione and generated oxygen free radicals, contributing to their toxicity.

Q9: Can this compound be incorporated into polymeric nanoparticles for drug delivery?

A9: Yes, this compound has proven valuable in synthesizing polymers for nanoparticle-based drug delivery. [] explored the potential of poly(β-amino ester) nanoparticles incorporating this compound for delivering reprogramming factors to generate human induced pluripotent stem cells (hiPSCs). Their research highlighted the potential of this compound-containing polymers for developing safe and efficient nonviral gene delivery systems.

Q10: Is this compound considered biocompatible and biodegradable?

A10: While further research is needed to fully understand its biocompatibility and biodegradability profile, this compound is used in the synthesis of biodegradable polymers. [] employed this compound in the synthesis of biodegradable poly(β-amino ester)s (PBAEs) for gene delivery applications.

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